- General synthesis of primary amines via reductive amination employing a reusable nickel catalystNature Catalysis, 2019, 2(1), 71-77,
Cas no 90642-63-0 (1-(4-Methoxyphenyl)ethanamine)

1-(4-Methoxyphenyl)ethanamine structure
Nom du produit:1-(4-Methoxyphenyl)ethanamine
Numéro CAS:90642-63-0
Le MF:C9H14ClNO
Mégawatts:187.666561603546
MDL:MFCD12198855
CID:1056129
PubChem ID:17938752
1-(4-Methoxyphenyl)ethanamine Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(4-Methoxyphenyl)ethanamine hydrochloride
- 1-(4-Methoxyphenyl)ethylamine Hydrochloride
- 1-(4-Methoxyphenyl)ethanamine hydrochloride (1:1)
- FYLBCUWOAFIYOW-UHFFFAOYSA-N
- 1-(4-methoxyphenyl)ethanamine HCl
- 1-(4-Methoxyphenyl)ethylamine HCl
- 1-(4-Methoxyphenyl)ethylamine, HCl
- 4964AJ
- TRA0089557
- SY005337
- 1-(4-Methoxyphenyl)ethylamineHydrochloride
- 1-(4-methoxyphenyl)-ethylamine hydrochloride
- 1-(4-Methoxyphenyl)ethan-1-amine hydrochlo
- Benzenemethanamine, 4-methoxy-α-methyl-, hydrochloride (9CI)
- Benzylamine, p-methoxy-α-methyl-, hydrochloride (7CI)
- 1-(4-Methoxyphenyl)ethan-1-amine hydrochloride
- AS-32249
- 1-(4-methoxyphenyl)ethanamine;hydrochloride
- SCHEMBL2186508
- ?1-(4-Methoxyphenyl)ethylamine Hydrochloride
- CS-0094463
- MFCD12198855
- DB-078763
- 90642-63-0
- AKOS022183563
- 1-(4-Methoxyphenyl)ethanamine
-
- MDL: MFCD12198855
- Piscine à noyau: 1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H
- La clé Inchi: FYLBCUWOAFIYOW-UHFFFAOYSA-N
- Sourire: Cl.O(C)C1C=CC(C(C)N)=CC=1
Propriétés calculées
- Qualité précise: 187.07600
- Masse isotopique unique: 187.0763918g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 108
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 35.2
Propriétés expérimentales
- Couleur / forme: No data avaiable
- Point de fusion: No data available
- Point d'ébullition: No data available
- Point d'éclair: 121.8℃
- Le PSA: 35.25000
- Le LogP: 3.21720
- Pression de vapeur: No data available
1-(4-Methoxyphenyl)ethanamine Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Stockage à 4 ° C, - 4 ° c est mieux
1-(4-Methoxyphenyl)ethanamine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB451726-10 g |
1-(4-Methoxyphenyl)ethylamine HCl; . |
90642-63-0 | 10g |
€244.20 | 2023-07-18 | ||
abcr | AB451726-25 g |
1-(4-Methoxyphenyl)ethylamine HCl; . |
90642-63-0 | 25g |
€461.00 | 2023-07-18 | ||
Apollo Scientific | OR954061-5g |
1-(4-Methoxyphenyl)ethylamine hydrochloride |
90642-63-0 | 98% | 5g |
£110.00 | 2025-02-20 | |
TRC | M226608-100mg |
1-(4-Methoxyphenyl)ethanamine |
90642-63-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853155-5g |
1-(4-Methoxyphenyl)ethylamine Hydrochloride |
90642-63-0 | ≥97% | 5g |
¥573.30 | 2022-01-10 | |
Alichem | A019111021-5g |
1-(4-Methoxyphenyl)ethanamine hydrochloride |
90642-63-0 | 95% | 5g |
$169.00 | 2023-08-31 | |
Alichem | A019111021-25g |
1-(4-Methoxyphenyl)ethanamine hydrochloride |
90642-63-0 | 95% | 25g |
$513.08 | 2023-08-31 | |
Aaron | AR003DPD-250mg |
_x005F_x000D_1-(4-Methoxyphenyl)ethylamine Hydrochloride |
90642-63-0 | 97% | 250mg |
$13.00 | 2025-01-22 | |
1PlusChem | 1P003DH1-25g |
_x005F_x000D_1-(4-Methoxyphenyl)ethylamine Hydrochloride |
90642-63-0 | >97% | 25g |
$370.00 | 2024-04-20 | |
Ambeed | A293577-250mg |
1-(4-Methoxyphenyl)ethylamine Hydrochloride |
90642-63-0 | 97% | 250mg |
$14.0 | 2024-04-16 |
1-(4-Methoxyphenyl)ethanamine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Ammonium acetate , Hydrogen Catalysts: Cobalt phosphide (Co2P) Solvents: Ethanol ; 12 h, 20 bar, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Référence
- Single-Crystal Cobalt Phosphide Nanorods as a High-Performance Catalyst for Reductive Amination of Carbonyl CompoundsJACS Au, 2021, 1(4), 501-507,
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Triphos , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ; 15 min, rt
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 4 - 5 h, rt
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 4 - 5 h, rt
Référence
- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary aminesNature Communications, 2019, 10(1), 1-9,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, reflux; reflux → rt
Référence
- Bioinspired Organocatalytic Aerobic C-H Oxidation of Amines with an ortho-Quinone CatalystOrganic Letters, 2015, 17(6), 1469-1472,
Méthode de production 5
Conditions de réaction
1.1 Reagents: tert-Butyl peroxide , Benzophenone imine Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Chlorobenzene ; 48 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 15 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 15 h, 40 °C
Référence
- Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative CouplingOrganic Letters, 2019, 21(1), 65-69,
Méthode de production 6
Conditions de réaction
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: 2482544-45-4 Solvents: Methylcyclohexane , tert-Butyl methyl ether ; rt
Référence
- Chiral Bronsted Acids Catalyze Asymmetric Additions to Substrates that Are Already Protonated: Highly Enantioselective Disulfonimide-Catalyzed Hantzsch Ester Reductions of NH-Imine Hydrochloride SaltsSynlett, 2020, 31(17), 1707-1712,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron Solvents: Water ; 20 h, 6.5 MPa, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Référence
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron CatalystChemSusChem, 2020, 13(12), 3110-3114,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Cobalt (supported on N-doped amorphous carbonmaterial) Solvents: Water ; 20 h, 10 bar, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Référence
- Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild ConditionsChemSusChem, 2021, 14(11), 2360-2366,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Référence
- Selective conversion of benzylic carbon-hydrogen bonds to an amine function by oxidative nucleophilic substitutionSynthesis, 1988, (11), 900-2,
1-(4-Methoxyphenyl)ethanamine Raw materials
- Benzenemethanimine, 4-methoxy-α-methyl-, hydrochloride (1:1)
- Benzene, 1-(1-azidoethyl)-4-methoxy-
- 4-Methoxy-1-ethylbenzene
- 1-(4-methoxyphenyl)ethan-1-one
- Formamide, N-[1-(4-methoxyphenyl)ethyl]-
1-(4-Methoxyphenyl)ethanamine Preparation Products
1-(4-Methoxyphenyl)ethanamine Littérature connexe
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90642-63-0)1-(4-Methoxyphenyl)ethanamine

Pureté:99%
Quantité:25g
Prix ($):273.0